Cas no 1053106-40-3 (N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide structure
1053106-40-3 structure
商品名:N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
CAS番号:1053106-40-3
MF:C25H19ClN4O2S
メガワット:474.961962938309
CID:5919729
PubChem ID:20852166

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
    • N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
    • AKOS001790236
    • CCG-28546
    • N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
    • F6548-1587
    • AKOS022030258
    • 1053106-40-3
    • インチ: 1S/C25H19ClN4O2S/c26-19-12-6-4-10-17(19)14-27-21(31)15-33-25-28-20-13-7-5-11-18(20)23-29-22(24(32)30(23)25)16-8-2-1-3-9-16/h1-13,22H,14-15H2,(H,27,31)
    • InChIKey: NTPIJVLVWFOPCH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CNC(CSC1=NC2C=CC=CC=2C2=NC(C3C=CC=CC=3)C(N21)=O)=O

計算された属性

  • せいみつぶんしりょう: 474.0917247g/mol
  • どういたいしつりょう: 474.0917247g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 812
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 99.4Ų

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6548-1587-1mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
1mg
$54.0 2023-09-08
Life Chemicals
F6548-1587-5mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
5mg
$69.0 2023-09-08
Life Chemicals
F6548-1587-15mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
15mg
$89.0 2023-09-08
Life Chemicals
F6548-1587-2μmol
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-1587-2mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
2mg
$59.0 2023-09-08
Life Chemicals
F6548-1587-10μmol
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-1587-4mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
4mg
$66.0 2023-09-08
Life Chemicals
F6548-1587-5μmol
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-1587-10mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
10mg
$79.0 2023-09-08
Life Chemicals
F6548-1587-3mg
N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
1053106-40-3
3mg
$63.0 2023-09-08

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide 関連文献

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamideに関する追加情報

N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide: A Comprehensive Overview

The compound CAS No. 1053106-40-3, also known as N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-phenylimidazo[1,2-c]quinazolin-5(7H)-yl]sulfanyl}acetamide, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of imidazoquinazoline derivatives, which have garnered considerable attention due to their unique structural features and diverse biological activities. The molecule's structure is characterized by a fused imidazoquinazoline ring system, a sulfanyl group, and an acetamide moiety substituted with a 2-chlorophenylmethyl group. These structural elements contribute to its intriguing chemical properties and biological functionalities.

Recent studies have highlighted the importance of imidazoquinazoline derivatives in drug discovery, particularly in the development of anticancer agents. The imidazo[1,2-c]quinazoline core is known for its ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the sulfanyl group and the acetamide moiety further enhances the compound's pharmacokinetic properties, making it a promising candidate for therapeutic applications.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling reactions, has been instrumental in constructing the imidazoquinazoline framework efficiently. Additionally, the introduction of the chlorophenylmethyl group has been shown to improve the compound's solubility and bioavailability.

In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectral data, including UV-vis absorption and fluorescence emission, have been extensively studied to understand its electronic transitions and excited-state behavior. These studies have revealed that the compound displays strong fluorescence under certain conditions, suggesting potential applications in sensors and imaging technologies.

The biological evaluation of this compound has been a focal point of recent research efforts. In vitro assays have demonstrated its potent inhibitory activity against several cancer cell lines, particularly those resistant to conventional chemotherapy agents. Mechanistic studies have indicated that the compound induces apoptosis by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Furthermore, preclinical studies in animal models have shown that the compound exhibits favorable pharmacokinetics with minimal toxicity at therapeutic doses.

One of the most exciting developments involving this compound is its potential role in targeted therapy. Researchers have explored its ability to selectively bind to specific receptors or proteins expressed on cancer cells. This selectivity could pave the way for the development of personalized treatment regimens tailored to individual patients' genetic profiles.

In conclusion, CAS No. 1053106-40-3 represents a cutting-edge molecule with immense potential in drug discovery and materials science. Its unique structure, coupled with advanced synthetic methods and promising biological profiles, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new insights into its properties and applications, this compound stands at the forefront of scientific innovation.

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